molecular formula C12H21NO5 B1141612 (2S,4S)-1-Tert-butyl 2-methyl-4-hydroxypiperidine-1,2-dicarboxylate CAS No. 1253790-89-4

(2S,4S)-1-Tert-butyl 2-methyl-4-hydroxypiperidine-1,2-dicarboxylate

Cat. No.: B1141612
CAS No.: 1253790-89-4
M. Wt: 259
InChI Key:
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Description

(2S,4S)-1-Tert-butyl 2-methyl-4-hydroxypiperidine-1,2-dicarboxylate is a complex organic compound belonging to the class of piperidine derivatives. This compound is characterized by its unique stereochemistry, with two chiral centers at the 2nd and 4th positions of the piperidine ring. It is often used in the synthesis of various pharmaceuticals and as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-1-Tert-butyl 2-methyl-4-hydroxypiperidine-1,2-dicarboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as tert-butyl acetoacetate and methylamine.

    Formation of Piperidine Ring: The initial step involves the formation of the piperidine ring through a cyclization reaction. This can be achieved by reacting tert-butyl acetoacetate with methylamine under basic conditions.

    Hydroxylation: The hydroxyl group at the 4th position is introduced via a hydroxylation reaction, often using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Protection and Deprotection: Protecting groups may be used to protect functional groups during the synthesis. For example, the tert-butyl group can be introduced as a protecting group and later removed under acidic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the cyclization and hydroxylation reactions.

    Continuous Flow Chemistry: Employing continuous flow chemistry techniques to enhance reaction efficiency and yield.

    Purification: Using techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-1-Tert-butyl 2-methyl-4-hydroxypiperidine-1,2-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form different derivatives, such as amines, using reducing agents like lithium aluminum hydride.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, alcohols.

Major Products

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Amines, alcohols.

    Substitution Products: Various substituted piperidine derivatives.

Scientific Research Applications

Chemistry

    Intermediate in Synthesis: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Chiral Building Block: Utilized as a chiral building block in asymmetric synthesis.

Biology

    Enzyme Inhibitors: Investigated for its potential as an enzyme inhibitor in biochemical studies.

    Receptor Ligands: Studied for its binding affinity to various biological receptors.

Medicine

    Drug Development: Explored for its potential in the development of new therapeutic agents, particularly in the treatment of neurological disorders.

Industry

    Catalysts: Used in the development of catalysts for chemical reactions.

    Material Science: Investigated for its applications in the synthesis of novel materials.

Mechanism of Action

The mechanism of action of (2S,4S)-1-Tert-butyl 2-methyl-4-hydroxypiperidine-1,2-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. It may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

    (2S,4S)-1-Benzyl 2-methyl-4-hydroxypiperidine-1,2-dicarboxylate: Similar structure but with a benzyl group instead of a tert-butyl group.

    (2S,4S)-1-Methyl 2-methyl-4-hydroxypiperidine-1,2-dicarboxylate: Similar structure but with a methyl group instead of a tert-butyl group.

Uniqueness

    Steric Effects: The tert-butyl group provides significant steric hindrance, affecting the compound’s reactivity and binding properties.

    Hydroxyl Group: The presence of the hydroxyl group at the 4th position enhances its potential for hydrogen bonding and interaction with biological targets.

This detailed overview covers the essential aspects of (2S,4S)-1-Tert-butyl 2-methyl-4-hydroxypiperidine-1,2-dicarboxylate, from its synthesis to its applications and unique properties

Properties

IUPAC Name

(2S,4S)-4-hydroxy-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO5/c1-11(2,3)18-10(17)13-6-5-8(14)7-12(13,4)9(15)16/h8,14H,5-7H2,1-4H3,(H,15,16)/t8-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PARCSVRVCHORHW-UFBFGSQYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CCN1C(=O)OC(C)(C)C)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(C[C@H](CCN1C(=O)OC(C)(C)C)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701116956
Record name 1,2-Piperidinedicarboxylic acid, 4-hydroxy-2-methyl-, 1-(1,1-dimethylethyl) ester, (2R,4R)-rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701116956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1253790-89-4
Record name 1,2-Piperidinedicarboxylic acid, 4-hydroxy-2-methyl-, 1-(1,1-dimethylethyl) ester, (2R,4R)-rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1253790-89-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Piperidinedicarboxylic acid, 4-hydroxy-2-methyl-, 1-(1,1-dimethylethyl) ester, (2R,4R)-rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701116956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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